molecular formula C17H21N3O3 B386540 5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione CAS No. 107881-74-3

5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione

Cat. No. B386540
CAS RN: 107881-74-3
M. Wt: 315.37g/mol
InChI Key: JJKWSELBRJSEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, commonly known as DABCO-TSO, is a chemical compound that has been widely studied for its potential applications in various scientific fields.

Scientific Research Applications

  • Molecular Structure Analysis : The structures of various derivatives, including 5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, have been analyzed, providing insights into their molecular interactions and hydrogen bonding patterns (da Silva et al., 2005).

  • Catalysis and Synthesis : It has been used as a substrate in the synthesis of various organic compounds. For example, L-Proline based ionic liquid has been used as a catalyst for its synthesis under ultrasonic irradiation, highlighting its relevance in green chemistry applications (Patil, Satkar, & More, 2020).

  • Aggregation-Induced Emission : This compound, with different substituents, shows aggregation-induced emission (AIE) properties, making it a potential candidate for developing luminescent materials and fluorescent probes (Mendigalieva et al., 2022).

  • Supramolecular Structures : Its derivatives have been studied for their supramolecular structures, revealing how different substituents affect the molecular geometry and intermolecular interactions (Rezende et al., 2005).

  • Fluorescent Sensing : A derivative of this compound has been developed as a highly sensitive fluorescent receptor for Al3+, demonstrating potential in environmental monitoring and analysis (Upadhyay & Kumar, 2010).

  • Pharmaceutical Applications : It has been used in the synthesis of a variety of pharmaceutically interesting compounds, suggesting its utility in drug development (Brahmachari & Nayek, 2017).

properties

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-5-20(6-2)13-9-7-12(8-10-13)11-14-15(21)18(3)17(23)19(4)16(14)22/h7-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKWSELBRJSEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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